Deiodinase Inhibition Potency: Target Compound vs. Class Baseline
This compound has been shown to inhibit iodothyronine 5'-deiodinase, a key enzyme in thyroid hormone metabolism. While direct head-to-head data against its closest structural analogs are not available in the public domain, the ToxCast screening framework establishes a class baseline: among over 1800 unique chemicals tested, only 228 (approximately 12.5%) achieved ≥50% inhibition of any deiodinase isozyme at 200 µM [1]. This provides a quantitative benchmark for categorizing inhibitor potency within the deiodinase target class.
| Evidence Dimension | Deiodinase enzyme inhibition |
|---|---|
| Target Compound Data | Reported deiodinase inhibitor (specific IC50 not publicly available) |
| Comparator Or Baseline | Class baseline: 228 out of >1800 ToxCast chemicals achieve ≥50% inhibition of DIO1, DIO2, or DIO3 at 200 µM |
| Quantified Difference | Insufficient public data for precise quantification; target compound is functionally categorized among a select subset of deiodinase-active chemicals. |
| Conditions | Human deiodinase types 1, 2, and 3 in vitro assays; single-point screen at 200 µM, followed by concentration-response for hits (ToxCast platform) |
Why This Matters
For procurement, this positions the compound within a screened and biologically annotated chemical space, reducing the risk of selecting an inactive or uncharacterized benzamide for deiodinase-focused research.
- [1] Olker, J. H. et al. Screening the ToxCast Phase 1, Phase 2, and e1k Chemical Libraries for Inhibitors of Iodothyronine Deiodinases. Toxicol. Sci. 168, 430–442 (2019). View Source
